6-(azepan-1-yl)-3-(4-chlorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
6-(azepan-1-yl)-3-(4-chlorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound characterized by the presence of an azepane ring, a chlorophenyl group, and a tetrahydropyrimidine-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(azepan-1-yl)-3-(4-chlorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chlorophenyl group: This step often involves electrophilic aromatic substitution reactions.
Construction of the tetrahydropyrimidine-dione core: This can be synthesized through condensation reactions involving urea or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(azepan-1-yl)-3-(4-chlorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(azepan-1-yl)-3-(4-chlorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(azepan-1-yl)-3-(4-chlorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The exact pathways depend on the specific application and the biological system . For example, in medicinal chemistry, it may inhibit or activate specific enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(azepan-1-yl)-2-(4-chlorophenyl)acetic acid hydrochloride
- 2-(azepan-1-yl)-N-[(4-chlorophenyl)methyl]acetamide
Uniqueness
6-(azepan-1-yl)-3-(4-chlorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
6-(azepan-1-yl)-3-(4-chlorophenyl)-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2/c17-12-5-7-13(8-6-12)20-15(21)11-14(18-16(20)22)19-9-3-1-2-4-10-19/h5-8,11H,1-4,9-10H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUFOPMDXTUDQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CC(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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